2-Bromopyridine N-oxide hydrobromide (CAS 206860-49-3) is a bifunctional crystalline synthetic intermediate that combines the electronic activation of an N-oxide directing group with the cross-coupling lability of a 2-position bromide. Primarily procured as a precursor for complex functionalized pyridines, aza-stilbene borane complexes, and as a nucleophilic oxidant in gold catalysis, this compound offers orthogonal reactivity pathways. The hydrobromide salt form specifically addresses the handling limitations of the free base, providing a stable, weighable solid that is critical for reproducible stoichiometric dosing in rigorous industrial and laboratory workflows.
Substituting 2-bromopyridine N-oxide hydrobromide with its free base, hydrochloride salt, or chlorinated analogs introduces severe process bottlenecks. The free base and hydrochloride salt are notoriously hygroscopic, leading to water absorption that disrupts catalyst stoichiometry and degrades moisture-sensitive reagents during scale-up . Furthermore, attempting to substitute the bromide with 2-chloropyridine N-oxide in palladium-catalyzed cross-couplings drastically reduces reaction kinetics, turning rapid, high-yield transformations into sluggish processes that require elevated temperatures and extended reactor times [1]. Finally, omitting the N-oxide group entirely (using 2-bromopyridine) eliminates the critical oxygen-directing capability required for intramolecular coordination and ortho-selective C-H functionalization [2].
The hydrobromide salt of 2-bromopyridine N-oxide provides a significant handling advantage over the hydrochloride salt and free base. While the hydrochloride variant is classified as sensitive and hygroscopic with a lower melting point (131-134 °C), the hydrobromide salt forms a stable, non-hygroscopic crystalline solid with a melting point of 145-147 °C . This enhanced crystallinity prevents moisture-induced degradation during storage and eliminates the need for dry-box handling during batch preparation.
| Evidence Dimension | Melting point and hygroscopicity |
| Target Compound Data | 145-147 °C, stable crystalline solid |
| Comparator Or Baseline | 2-Bromopyridine N-oxide hydrochloride (131-134 °C, highly hygroscopic) |
| Quantified Difference | ~13 °C higher thermal stability and elimination of moisture sensitivity |
| Conditions | Standard ambient storage and benchtop weighing |
Ensures precise molar dosing in moisture-sensitive catalytic cycles and minimizes batch-to-batch variability in industrial scale-up.
In ligand-free Suzuki cross-coupling reactions, the 2-bromo leaving group demonstrates vastly accelerated kinetics compared to its chlorinated counterpart. When reacted with phenylboronic acid in aqueous media, 2-bromopyridine N-oxide achieves >92% isolated yield within 1 hour. In contrast, identical conditions applied to 2-chloropyridine N-oxide result in a sluggish reaction with significantly lower conversion rates [1].
| Evidence Dimension | Isolated yield and reaction time |
| Target Compound Data | >92% yield in 1 hour |
| Comparator Or Baseline | 2-Chloropyridine N-oxide (sluggish, low conversion at 1 hour) |
| Quantified Difference | Rapid, near-quantitative conversion vs prolonged, incomplete reaction |
| Conditions | Ligand-free Suzuki reaction in water with phenylboronic acid |
Dramatically reduces reactor residence time and catalyst exposure, lowering energy costs in the synthesis of functionalized pyridines.
The presence of the N-oxide group is an absolute requirement for synthesizing air-stable aza-stilbene π-frameworks. During palladium-catalyzed reactions with alkynyltriarylborates, 2-bromopyridine N-oxide undergoes oxidative addition followed by carbopalladation, allowing the N-oxide oxygen to coordinate with the boron atom. This coordination (evidenced by an upfield 11B NMR shift to δ = 5.0 ppm) yields an air-stable complex (up to 78% NMR yield). Unoxidized 2-bromopyridine cannot form this stabilizing O-B bond, resulting in unstable triorganoborane products [1].
| Evidence Dimension | Formation of stable borane complexes |
| Target Compound Data | Forms air-stable intramolecular O-B complex (78% yield, δ = 5.0 ppm) |
| Comparator Or Baseline | 2-Bromopyridine (fails to provide O-B stabilization) |
| Quantified Difference | Complete stabilization of the boron p-orbital vs rapid air degradation |
| Conditions | Pd-catalyzed reaction with ethynyltriphenylborate |
Crucial for materials scientists procuring precursors for air-stable, low-LUMO semiconducting and luminescent materials.
2-Bromopyridine N-oxide serves as a highly potent nucleophilic oxidant in homogeneous gold catalysis, specifically for the oxidation of alkynes and homopropargylic alcohols to dihydrofuranones. Compared to traditional sulfoxide oxidants, the N-oxide exhibits stronger Brønsted basicity and nucleophilicity, facilitating the generation of highly electrophilic α-oxo gold carbene intermediates without requiring acidic additives [1].
| Evidence Dimension | Nucleophilic oxygen transfer efficiency |
| Target Compound Data | Efficient generation of α-oxo gold carbenes without acid additives |
| Comparator Or Baseline | Sulfoxides (weaker nucleophiles, often require acidic additives) |
| Quantified Difference | Enhanced basicity and nucleophilicity enabling milder reaction conditions |
| Conditions | Gold-catalyzed oxidation of homopropargylic alcohols |
Allows synthetic chemists to perform late-stage alkyne oxidations under mild conditions, preserving sensitive functional groups.
Leveraging its ability to form stable intramolecular O-B bonds, this compound is a structurally required starting material for synthesizing aza-stilbene π-framework borane complexes used in organic electronics[1].
Due to the highly reactive 2-bromo group, it is a high-throughput choice for industrial Suzuki and Stille cross-couplings where minimizing reactor time and avoiding the sluggish kinetics of chlorinated analogs is critical [2].
Procured by advanced synthesis labs as a potent nucleophilic oxidant to generate α-oxo gold carbenes from alkynes, enabling the construction of dihydrofuranones and other complex heterocycles without acidic additives [3].
Irritant